molecular formula C19H16N2O B5774982 N-(5-methyl-2-pyridinyl)-4-biphenylcarboxamide

N-(5-methyl-2-pyridinyl)-4-biphenylcarboxamide

Cat. No. B5774982
M. Wt: 288.3 g/mol
InChI Key: LPNOGOYIROEGRX-UHFFFAOYSA-N
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Description

N-(5-methyl-2-pyridinyl)-4-biphenylcarboxamide, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively damage dopaminergic neurons in the brain. MPTP has been instrumental in advancing our understanding of Parkinson's disease and has helped to develop new treatments for this debilitating condition.

Mechanism of Action

MPTP is metabolized in the brain by the enzyme monoamine oxidase B (MAO-B) to form a toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+). MPP+ is taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it disrupts oxidative phosphorylation and leads to cell death.
Biochemical and Physiological Effects:
The selective toxicity of MPTP to dopaminergic neurons in the brain has led to a number of important discoveries about the biochemical and physiological effects of Parkinson's disease. MPTP-induced neurotoxicity leads to a loss of dopamine production, which in turn leads to the characteristic motor symptoms of the disease, including tremors, rigidity, and bradykinesia.

Advantages and Limitations for Lab Experiments

MPTP has several advantages for laboratory experiments, including its ability to selectively damage dopaminergic neurons and its well-established mechanism of action. However, MPTP also has several limitations, including its toxicity and potential for off-target effects. Careful dosing and monitoring are required to ensure that MPTP is used safely and effectively in laboratory experiments.

Future Directions

There are several future directions for research on MPTP and its role in Parkinson's disease. One area of interest is the development of new treatments that can slow or halt the progression of the disease. Another area of interest is the use of MPTP as a tool for investigating the underlying mechanisms of other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
In conclusion, MPTP is a synthetic compound that has been widely used in scientific research for its ability to selectively damage dopaminergic neurons in the brain. MPTP has been instrumental in advancing our understanding of Parkinson's disease and has helped to develop new treatments for this debilitating condition. While MPTP has several advantages for laboratory experiments, careful dosing and monitoring are required to ensure that it is used safely and effectively. There are several future directions for research on MPTP and its role in Parkinson's disease, including the development of new treatments and the use of MPTP as a tool for investigating other neurodegenerative diseases.

Synthesis Methods

MPTP can be synthesized through a multistep process that involves the reaction of 2-methylpyridine with 4-biphenylcarboxylic acid chloride in the presence of a base, followed by acid hydrolysis and purification. This method is relatively straightforward and has been widely used in the laboratory.

Scientific Research Applications

MPTP has been used extensively in scientific research to model Parkinson's disease in animals and to investigate the underlying mechanisms of the disease. MPTP is selectively toxic to dopaminergic neurons in the substantia nigra, leading to a loss of dopamine production and the characteristic motor symptoms of Parkinson's disease.

properties

IUPAC Name

N-(5-methylpyridin-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-14-7-12-18(20-13-14)21-19(22)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNOGOYIROEGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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